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molecular formula C11H13ClO2 B8703062 5-(4-Chlorophenoxy)pentanal CAS No. 118671-78-6

5-(4-Chlorophenoxy)pentanal

Cat. No. B8703062
M. Wt: 212.67 g/mol
InChI Key: LSDQSFHVEXRKLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04933365

Procedure details

To a suspension of 33 g (0.15 mmol) of pyridinium chlorochromate in 450 ml of methylene chloride is added 21.4 g (0.1 mol) of 5-(4-chlorophenoxy)-1-pentanol. The mixture is maintained with stirring for 3 hours, diluted with 900 ml of ethyl ether and stirred for an additional 1 hour.
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
21.4 g
Type
reactant
Reaction Step Two
Quantity
900 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1.[Cl:12][C:13]1[CH:25]=[CH:24][C:16]([O:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][OH:23])=[CH:15][CH:14]=1>C(Cl)Cl.C(OCC)C>[Cl:12][C:13]1[CH:25]=[CH:24][C:16]([O:17][CH2:18][CH2:19][CH2:20][CH2:21][CH:22]=[O:23])=[CH:15][CH:14]=1 |f:0.1|

Inputs

Step One
Name
Quantity
33 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
Name
Quantity
450 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
21.4 g
Type
reactant
Smiles
ClC1=CC=C(OCCCCCO)C=C1
Step Three
Name
Quantity
900 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is maintained
STIRRING
Type
STIRRING
Details
stirred for an additional 1 hour
Duration
1 h

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
ClC1=CC=C(OCCCCC=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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